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Abstract

Org 21465 is a synthetic, water-soluble, neuroactive steroid analog with potent sedative and
hypnotic properties. It acts as a positive allosteric modulator of the y-aminobutyric acid type A
(GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous
system. Developed as a potential intravenous anesthetic agent, Org 21465 represents an
advancement in the chemical class of pregnane derivatives, offering a potentially improved
therapeutic profile over earlier neuroactive steroids. This document provides a comprehensive
overview of the chemical structure, physicochemical properties, pharmacology, and available
experimental data for Org 21465.

Chemical Structure and Physicochemical Properties

Org 21465, with the IUPAC name [2-[(2S,3S,5S,8S,9S,10S,13S,14S,17S)-2-(2,2-
dimethylmorpholin-4-yl)-3-hydroxy-10,13-dimethyl-11-ox0-1,2,3,4,5,6,7,8,9,12,14,15,16,17-
tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethylmethanesulfonate, is a complex
steroidal molecule.[1] Its structure is characterized by a pregnane backbone, modified with a
dimethylmorpholinyl group at the 23 position and a methanesulfonate ester at the 21-position,
which contributes to its water solubility.

Table 1: Physicochemical Properties of Org 21465
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Property Value Source
[2-

[(2S,3S,5S,8S,9S,10S,13S,14
S,17S)-2-(2,2-
dimethylmorpholin-4-yl)-3-
hydroxy-10,13-dimethyl-11-

IUPAC Name 0XO0- [1]
1,2,3,4,5,6,7,8,9,12,14,15,16,1
7-
tetradecahydrocyclopentala]ph
enanthren-17-yl]-2-
oxoethylmethanesulfonate
2p-(2,2-Dimethyl-4-
morpholinyl)-3a-hydroxy-

Synonyms ) [1]
11,20-dioxo-50-pregnan-21-yl
methanesulfonate

CAS Number 1062512-52-0 [1]

Molecular Formula C27H43NO7S [1]

Molar Mass 525.70 g/mol [1]

Melting Point Data not available

Boiling Point Data not available

Solubility Water-soluble

pKa Data not available

LogP Data not available

Pharmacology

Mechanism of Action

Org 21465 exerts its pharmacological effects primarily through the positive allosteric

modulation of the GABAA receptor.[1][2] It binds to a site on the receptor complex distinct from

the GABA binding site. This binding enhances the effect of GABA, increasing the frequency
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and/or duration of chloride channel opening, leading to neuronal hyperpolarization and a
general inhibitory effect on neurotransmission. This mechanism is shared by other neuroactive
steroids and is responsible for their sedative, anxiolytic, and anesthetic properties.
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Figure 1: Signaling pathway of Org 21465 at the GABAA receptor.

Pharmacodynamics

Quantitative data on the binding affinity (Ki), potency (EC50/IC50), and efficacy of Org 21465
at the GABAA receptor are not readily available in the public domain. Preclinical studies have

demonstrated its sedative and hypnotic effects in animal models.

Table 2: Pharmacological Data
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Parameter Value Species Assay Source

Binding Affinity Data not

(Ki) available

Potency Data not

(EC50/IC50) available

] Positive allosteric  Electrophysiolog

Efficacy [1]

modulator y
) Sedative, ) Behavioral

In vivo effects ) Animal models

hypnotic assays

Pharmacokinetics (ADME)

Detailed pharmacokinetic data for Org 21465, including its absorption, distribution, metabolism,
and excretion (ADME) profile, are not publicly available. As an intravenously administered
agent, it is expected to have 100% bioavailability. Its metabolic pathways and excretion routes
have not been fully elucidated in published literature.

Table 3: Pharmacokinetic Parameters

Parameter Value Source
Bioavailability (1V) 100% (assumed)
Distribution Data not available
Metabolism Data not available
Excretion Data not available
Half-life Data not available
Toxicology

Comprehensive toxicological data, such as LD50 values and detailed safety profiles from
preclinical studies, are not available in the public literature. As with other GABAA receptor
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modulators, potential adverse effects at higher doses could include respiratory depression,
cardiovascular effects, and prolonged sedation.

Table 4: Toxicological Data

Parameter Value Source

LD50 Data not available

Potential for respiratory
Adverse Effects depression, cardiovascular

effects, prolonged sedation

Experimental Protocols

Detailed, specific experimental protocols for the synthesis and evaluation of Org 21465 are
proprietary and not publicly available. However, general methodologies for key experiments are

described below.

Synthesis

The synthesis of Org 21465 would involve a multi-step organic synthesis process starting from
a suitable steroid precursor. Key steps would likely include the introduction of the
dimethylmorpholinyl group at the 23 position and the esterification of the 21-hydroxyl group
with methanesulfonyl chloride.

’ Introduction of Modification of Esterification with l >
2B-dimethylmorpholinyl group (methanesulfonyl chloride Qg 2
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Figure 2: General synthetic workflow for Org 21465.

GABAA Receptor Binding Assay

A radioligand binding assay would be used to determine the affinity of Org 21465 for the
GABAA receptor. This typically involves incubating cell membranes expressing the receptor
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with a radiolabeled ligand (e.g., [3H]muscimol or [3H]flunitrazepam) and varying concentrations
of the test compound (Org 21465).
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Experimental Setup
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [In-Depth Technical Guide to Org 21465: A Synthetic
Neuroactive Steroid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677469#0rg-21465-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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